Stellatin (C11) Stellatin (C11) Stellatin (C11) is a natural product found in Aspergillus nidulans with data available.
Brand Name: Vulcanchem
CAS No.: 1083201-12-0
VCID: VC17047455
InChI: InChI=1S/C11H12O5/c1-15-8-4-6-2-3-16-11(14)9(6)10(13)7(8)5-12/h4,12-13H,2-3,5H2,1H3
SMILES:
Molecular Formula: C11H12O5
Molecular Weight: 224.21 g/mol

Stellatin (C11)

CAS No.: 1083201-12-0

Cat. No.: VC17047455

Molecular Formula: C11H12O5

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

Stellatin (C11) - 1083201-12-0

Specification

CAS No. 1083201-12-0
Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
IUPAC Name 8-hydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydroisochromen-1-one
Standard InChI InChI=1S/C11H12O5/c1-15-8-4-6-2-3-16-11(14)9(6)10(13)7(8)5-12/h4,12-13H,2-3,5H2,1H3
Standard InChI Key BIWNDHPZHWCUSL-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C2C(=C1)CCOC2=O)O)CO

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Classification

Stellatin (C11), systematically named 8-hydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydroisochromen-1-one, belongs to the class of organoheterocyclic compounds under the subcategory of 2-benzopyrans . Its structural framework consists of a fused bicyclic system with hydroxyl, methoxy, and hydroxymethyl substituents, contributing to its polar surface area of 76.00 Ų .

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name8-hydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydroisochromen-1-one
SMILES (Canonical)COC1=C(C(=C2C(=C1)CCOC2=O)O)CO
InChIInChI=1S/C11H12O5/c1-15-8-4-6-2-3-16-11(14)9(6)10(13)7(8)5-12/h4,12-13H,2-3,5H2,1H3
CAS Registry Number1083201-12-0

Physicochemical Properties

The compound’s logP (XlogP) value of 1.10 suggests moderate lipophilicity, while its topological polar surface area (TPSA) of 76.00 Ų indicates significant hydrogen-bonding capacity . These properties influence its solubility and membrane permeability, as evidenced by its human intestinal absorption probability of 70.05% .

Table 2: Physicochemical Profile

PropertyValue
Molecular Weight224.21 g/mol
Exact Mass224.06847348 g/mol
Rotatable Bonds2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Pharmacokinetic and ADMET Profile

Absorption and Distribution

Stellatin (C11) demonstrates 70.55% permeability in Caco-2 cell models, predictive of moderate oral bioavailability (55.71%) . Its inability to cross the blood-brain barrier (67.50% probability) limits central nervous system activity, potentially reducing neurotoxic risks .

Metabolism and Excretion

The compound is predicted to undergo UGT-mediated conjugation (90% probability) and acts as a substrate for CYP3A4 (51.20% likelihood) . Notably, it shows inhibitory potential against hepatic transporters:

  • OATP1B1 (85.32% inhibition)

  • OATP1B3 (94.41% inhibition)

These interactions suggest possible drug-drug interactions with statins or other OATP-dependent medications.

Table 3: Key ADMET Predictions

ParameterPredictionProbability (%)
Blood-Brain BarrierNon-penetrant67.50
CYP3A4 SubstrateYes51.20
Mitochondrial LocalizationYes77.09
CarcinogenicityNon-carcinogenic95.00

Biological Implications and Mechanistic Insights

Subcellular Targeting

The 77.09% mitochondrial localization probability implies potential modulation of mitochondrial functions, such as apoptosis regulation or oxidative phosphorylation . This aligns with structural features like the hydroxymethyl group, which may participate in redox reactions.

Enzymatic Interactions

While Stellatin (C11) exhibits low inhibition of major cytochrome P450 isoforms (CYP2D6: 86.54%; CYP3A4: 80.53%), its UGT-catalyzed metabolism dominance suggests hepatic glucuronidation as the primary clearance pathway .

Future Research Directions

  • Synthetic Optimization: Development of analogs with improved blood-brain barrier penetration for neurological applications.

  • In Vivo Toxicology: Assessment of hepatotoxicity risks given OATP1B1/1B3 inhibition potential.

  • Target Deconvolution: Proteomic studies to identify binding partners mediating mitochondrial effects.

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